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Compound of Interest

Compound Name: CPL304110

Cat. No.: B8180474

Technical Support Center: CPL304110 Off-Target
Effects

This technical support center provides researchers, scientists, and drug development
professionals with guidance on the off-target effects of CPL304110, with a specific focus on
VEGFR2 and other kinases.

Frequently Asked Questions (FAQSs)

Q1: What is the primary target of CPL3041107

Al: CPL304110 is a potent and selective inhibitor of Fibroblast Growth Factor Receptors 1, 2,
and 3 (FGFR1/2/3).[1][2][3] Its primary mechanism of action is the inhibition of FGFR-mediated
signal transduction pathways.[4]

Q2: Does CPL304110 have off-target effects on VEGFR2?

A2: Yes, in preclinical studies, CPL304110 has demonstrated inhibitory activity against
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as KDR.[1][5]

Q3: How potent is CPL304110's inhibition of VEGFR2 compared to its primary FGFR targets?

A3: CPL304110 is significantly more selective for FGFRs than for VEGFR2. The IC50 value for
VEGFR2 is 37 nM, which is 25.7-fold higher than its IC50 for FGFR2 (1.44 nM).[1]
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Q4: What other kinases are known to be inhibited by CPL304110?

A4: A broad kinase screening has identified other potential off-targets of CPL304110. At a
concentration of 1 pM, it strongly inhibits (=90%) several kinases, including TRKA, CSF1R,
FLT3, KIT, RET, RIPK1, and TYK2.[1][5] The IC50 for TRKA was determined to be 11 nM.[1][5]

Kinase Inhibition Data

The following tables summarize the in vitro inhibitory profile of CPL304110 against its primary

targets and key off-targets.

Table 1: IC50 Values of CPL304110 for Primary and Key Off-Target Kinases

Kinase Target IC50 (nM)
FGFR2 1.44
FGFR1 4.08
TRKA 11

FGFR3 10.55
VEGFR2 (KDR) 37

Data sourced from preclinical characterization studies.[1]

Table 2: CPL304110 Kinase Selectivity Profile (=90% Inhibition at 1 uM)
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Results from a broad in vitro screen against a panel of 468 kinases.[1][5]

Signaling Pathways

The following diagram illustrates the VEGFR2 signaling pathway, which can be affected by off-
target inhibition by CPL304110.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [CPL304110 off-target effects on VEGFR2 and other
kinases]. BenchChem, [2025]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b8180474+#cpl304110-off-target-effects-on-vegfr2-and-
other-kinases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

717

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8180474?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

